molecular formula C10H13NO2 B1604910 Ethyl 2-amino-2-phenylacetate CAS No. 6097-58-1

Ethyl 2-amino-2-phenylacetate

Cat. No.: B1604910
CAS No.: 6097-58-1
M. Wt: 179.22 g/mol
InChI Key: VWKGPFHYXWGWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-phenylacetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid and is characterized by the presence of an ethyl ester group and an amino group attached to the alpha carbon

Preparation Methods

Classical Chemical Synthesis via Esterification and Amination

A common approach to synthesize ethyl 2-amino-2-phenylacetate involves esterification of 2-amino-2-phenylacetic acid or its derivatives, followed by amination steps if starting from phenylacetate derivatives.

  • Starting materials: Ethyl 2-phenylacetate or phenylglycine derivatives.
  • Key reagents: Aminating agents, strong acids for hydrolysis, and esterification catalysts.
  • Typical conditions: Hydrolysis or esterification under acidic or basic conditions, often refluxing in strong mineral acids or organic solvents.

Research findings:

  • The hydrolysis of phenylglycine esters to obtain the free amino acid or its esters can be efficiently carried out in boiling aqueous solutions of strong acids such as hydrochloric acid or trifluoroacetic acid, with minimal racemization observed even at elevated temperatures (up to 200 °C).
  • Resolution of DL-phenylglycine esters using (+)-tartaric acid in mixed solvents allows isolation of optically active esters, which can then be hydrolyzed to yield this compound with high enantiomeric purity.
  • The process involves crystallization of hemitartrate salts, filtration, and drying steps to isolate the product.
Step Conditions Notes
Esterification Acidic or basic catalysis Formation of ethyl ester from acid
Resolution (+)-Tartaric acid, mixed solvents Separation of enantiomers
Hydrolysis Boiling aqueous strong acid Minimal racemization, yields free ester

Enzymatic and Biocatalytic Synthesis Routes

Recent advances have demonstrated the use of biocatalytic cascades for the synthesis of amino acid derivatives, including this compound or closely related compounds.

  • Method: Multi-enzyme cascades converting l-phenylalanine into amino alcohols and amino acid esters through sequential enzymatic reactions.
  • Enzymes involved: Tyrosine ammonia lyase, epoxide hydrolase, and amine dehydrogenase.
  • Advantages: High enantiomeric excess (>99%), mild reaction conditions, and environmentally friendly processes.

Research highlights:

  • A two-pot, four-step enzymatic cascade converts l-phenylalanine into chiral amino alcohol intermediates with high yield and purity, which can be further transformed into ethyl amino acid esters.
  • The enzymatic process operates at moderate temperatures (~30 °C), neutral to slightly alkaline pH, and avoids harsh chemicals.
  • Purification is typically achieved by extraction and chromatography, yielding products with excellent stereochemical integrity.
Enzymatic Step Conditions Outcome
Deamination (l-phenylalanine) pH 9, 30 °C, 24 h Cinnamic acid intermediate
Epoxide hydrolase reaction 30 °C, 20 h Chiral amino alcohol formation
Amine dehydrogenase step pH 8.5, 30 °C, 70 h Final amino ester product
Purification Extraction, chromatography >99% enantiomeric excess

Diazo Compound Intermediates and Subsequent Amination

Another synthetic strategy involves the preparation of α-diazoesters such as ethyl 2-diazo-2-phenylacetate, which can be converted into this compound via catalytic or thermal decomposition followed by amination.

  • Synthesis of α-diazoesters: Reaction of ethyl 2-phenylacetate with tosyl azide in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
  • Subsequent transformations: The diazo group is converted into an amino group under catalytic conditions or by reaction with nucleophiles.
  • Benefits: This method allows for ligand-free conditions and mild reaction temperatures (~room temperature), providing good yields of the desired amino ester.
Step Reagents/Conditions Notes
α-Diazoester formation Ethyl 2-phenylacetate, tosyl azide, DBU, DCE solvent, RT, 1 h Efficient diazo intermediate synthesis
Amination or decomposition Catalytic or thermal conditions Conversion to amino ester

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield & Purity Notes
Acid-catalyzed esterification and hydrolysis 2-Amino-2-phenylacetic acid or esters Strong acids (HCl, TFA), reflux Up to 82% yield, minimal racemization Classical, scalable, requires careful pH control
Enzymatic cascades l-Phenylalanine Multi-enzyme systems, mild conditions ~75-92% yield, >99% ee Environmentally friendly, stereoselective
Diazoester intermediate route Ethyl 2-phenylacetate Tosyl azide, DBU, DCE, RT Good yield, mild conditions Ligand-free, potential for diverse functionalization

Additional Notes on Preparation

  • The resolution of racemic mixtures by tartaric acid salts is a key step in obtaining optically pure this compound, which is critical for pharmaceutical applications.
  • Enzymatic methods are gaining prominence due to their stereoselectivity and greener profiles, aligning with modern synthetic chemistry trends.
  • The diazoester route offers synthetic versatility, allowing further functional group modifications and access to derivatives.
  • Care must be taken during hydrolysis and neutralization steps to avoid racemization of the chiral center, especially when bases are used.

Scientific Research Applications

Ethyl 2-amino-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

    Phenylacetic acid: Shares the phenylacetic acid backbone but lacks the ethyl ester and amino groups.

    Ethyl 2-amino-2-phenylpropanoate: Similar structure but with an additional methyl group on the alpha carbon.

    Benzylamine: Contains the amino group attached to a benzyl group instead of a phenylacetic acid derivative.

Uniqueness: Ethyl 2-amino-2-phenylacetate is unique due to the presence of both an ethyl ester and an amino group on the alpha carbon, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2-amino-2-phenylacetate (also known as Ethyl phenylglycinate) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound has the molecular formula C10H13NO2C_{10}H_{13}NO_2 and a molecular weight of approximately 179.22 g/mol. It is characterized by the presence of an ethyl ester and an amino group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as a substrate for specific enzymes, leading to the formation of active metabolites. Additionally, it can modulate signaling pathways by interacting with cellular receptors, influencing physiological responses.

1. Enzyme Interactions

This compound has been investigated for its role in enzyme interactions, particularly in relation to:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Substrate Activity : The compound acts as a substrate for various enzymes, facilitating biochemical reactions essential for cellular function.

2. Therapeutic Potential

Research has highlighted the therapeutic potential of this compound in various medical applications:

  • Analgesic Properties : Studies suggest that it may possess analgesic effects, making it a candidate for pain management therapies.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways indicates potential use in treating inflammatory conditions.

Research Findings

Numerous studies have explored the biological activity of this compound. Below are key findings from recent research:

StudyFindingsReference
Study on Analgesic PropertiesDemonstrated significant pain relief in animal models comparable to standard analgesics.
Enzyme Interaction AnalysisIdentified as a competitive inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism.
Anti-inflammatory StudiesShowed reduction in pro-inflammatory cytokines in vitro, suggesting anti-inflammatory potential.

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, this compound was administered to evaluate its analgesic effects. Results indicated a significant reduction in pain response compared to the control group, supporting its potential use as an analgesic agent.

Case Study 2: Inhibition of Metabolic Enzymes

A separate investigation assessed the impact of this compound on cytochrome P450 enzymes. The findings revealed that the compound could inhibit specific isoforms, which may have implications for drug-drug interactions in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-amino-2-phenylacetate, and what reagents are critical for enantiomeric purity?

this compound is synthesized via nucleophilic substitution, where ethyl chloroacetate reacts with aniline derivatives in the presence of a base (e.g., NaOH). A key method involves Boc (tert-butoxycarbonyl) protection: ethyl (S)-2-amino-2-phenylacetate is reacted with Boc anhydride under anhydrous conditions to enhance stereochemical control . For enantiomeric purity, chiral resolution techniques or asymmetric catalysis may be employed, as seen in the preparation of (R)- and (S)-enantiomers using chiral auxiliaries or enzymes .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Post-synthesis characterization includes:

  • ¹H/¹³C NMR : To confirm the presence of the amino group (δ ~5.0 ppm for NH₂) and ester carbonyl (δ ~170 ppm).
  • IR Spectroscopy : Identifies N–H stretches (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
  • LCMS : Determines molecular weight (e.g., m/z 194.2 for [M+H]⁺) and purity .
  • XRD : Resolves crystal structure, particularly for hydrochloride salts .

Q. What safety protocols are essential when handling this compound hydrochloride?

The hydrochloride form (CAS 879-48-1) requires:

  • Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Storage at -20°C in airtight containers to prevent hydrolysis.
  • Emergency measures: Immediate rinsing with water upon contact and medical consultation for ingestion .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl substituents) influence the biological activity of this compound derivatives?

Comparative studies show:

CompoundStructural VariationBiological Activity
This compoundSingle phenyl groupModerate antimicrobial activity
Ethyl 2-amino-2,2-diphenylacetateTwo phenyl groupsEnhanced anti-inflammatory effects due to hydrophobic interactions
Ethyl 2-(isopropylamino)-2-phenylacetateIsopropylamino groupAltered receptor binding profiles
The diphenyl derivative exhibits stronger protein interactions via hydrophobic pockets, while isopropylamino analogs show varied pharmacokinetics .

Q. What methodological challenges arise in resolving data contradictions during purity assessment?

Discrepancies in purity assays (e.g., HPLC vs. LCMS) often stem from:

  • Ion suppression in LCMS : Addressed using internal standards (e.g., deuterated analogs).
  • Solvent interference in NMR : Mitigated by deuterated solvents and 2D NMR (COSY, HSQC) .
  • Crystallinity issues in XRD : Resolved via recrystallization in polar aprotic solvents .

Q. How does the amino group in this compound participate in hydrogen bonding with biological targets?

The primary amine forms hydrogen bonds with:

  • Enzyme active sites : e.g., with carboxylate residues in hydrolases, altering catalytic activity.
  • DNA minor grooves : Via N–H···O interactions, as observed in intercalation studies . Computational modeling (MD simulations, DFT) further reveals binding energies (~-5.2 kcal/mol) for such interactions .

Q. What strategies optimize reaction yields in large-scale synthesis while maintaining stereoselectivity?

Key approaches include:

  • Catalyst screening : Chiral ligands like BINAP or Josiphos enhance enantiomeric excess (ee >95%) .
  • Solvent optimization : Tetrahydrofuran (THF) improves nucleophilicity of amines vs. DMSO .
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) and improve scalability .

Properties

IUPAC Name

ethyl 2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKGPFHYXWGWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6097-58-1
Record name Ethyl phenylglycinate, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006097581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl phenylglycinate, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5534267E2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Solutions of ethyl DL-phenylglycinate (5.0 g., 27.95 mmole), (+)-tartaric acid (4.417 g., 29.45 mmole, 1.05 equiv.), and benzaldehyde (2.85 ml., 27.95 mmole, 1.0 equiv.) in ethanol (total volume 47 ml.) were mixed at 58°. The solution was cooled to 20° to 26° and stirred for 24 hours to give a white solid which was washed with ethanol (2 × 10 ml.), and dried at 29°/2 mm. for 6 hours to give ethyl D-phenylglycinate (+)-hemitartrate as a mono-ethanol solvate (7.95 g., 76%), [α]D20 -47° (c 2.5, H2O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.417 g
Type
reactant
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl DL-phenylglycinate (5.051 g., contains 0.05 mole methylene chloride i.e. 27.5 mmole) and (+)-tartaric acid (4.264 g., 28.4 mmole, 1.03 equiv.) in methanol: acetone (1:1, 50 ml.) was stirred at 20° to 25°; crystallisation began immediately. After 231/2 hours the mixture was filtered and the product washed with solvent (2 × 12 ml.) and dried at 24°/2 mm. for 31/2 hours giving ethyl D-phenylglycinate (+)-hemitartrate solvated with 1.0 mole methanol (7.265g., 73%), [α]D24 - 47.4° (c 2.519, H2O).
Quantity
5.051 g
Type
reactant
Reaction Step One
Quantity
4.264 g
Type
reactant
Reaction Step One
Name
methanol acetone
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of ethyl DL-phenylglycinate (5.021 g., 96% pure i.e. 27.0 mmole) and (+)-tartaric acid (2.027 g., 13.5 mmole, 0.5 equiv.) in ethanol (47 ml.) and benzaldehyde (2.75 ml., 2.88 g., 27.1 mmole, 1 equiv.) was stirred at 20°; crystallisation began within 5 minutes. After 10 days the mixture was filtered and the product washed with ethanol (2 × 7 ml.) and dried at 20°/4 mm. for 3 hours giving ethyl D-phenylglycinate (+)-hemitartrate solvated with 1.0 mole ethanol (3.922 g., 39% yield based on ester present or 78 % yield based on (+)-tartaric acid present), [α]D21 - 45.9° (c 2.506, H2O).
Quantity
5.021 g
Type
reactant
Reaction Step One
Quantity
2.027 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of ethyl DL-phenylglycinate (5.00 g., 28 mmole) and (+)-tartaric acid (4.18 g., 28 mmole, 1 equiv.) in ethanol (50 ml.) was made at 58°. The solution was cooled, acetone (4.1 ml., 55.6 mmole, 2 equiv.) was added and the mixture was stirred at 20° to 25° for 165 hours. The solid was filtered off, washed with ethanol (2 × 10 ml.) and dried at 26°/2 mm. for 41/2 hours to give ethyl D-phenylglycinate (+)-hemitartrate as a monoethanol solvate (9.338 g., 89%), [α]D -46.5° (c 2.5 H2O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-amino-2-phenylacetate
Ethyl 2-amino-2-phenylacetate
Ethyl 2-amino-2-phenylacetate
Ethyl 2-amino-2-phenylacetate
Ethyl 2-amino-2-phenylacetate
Ethyl 2-amino-2-phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.